Msh, beta, (9-18), tyr(9)-

Description

Overview of Melanocortin Peptide Families: Alpha-, Beta-, and Gamma-Melanocyte-Stimulating Hormones

The melanocortin family is principally composed of alpha-, beta-, and gamma-melanocyte-stimulating hormones (α-MSH, β-MSH, and γ-MSH), as well as adrenocorticotropic hormone (ACTH). wikipedia.orgbritannica.com These peptides are distinguished by their amino acid sequences, which arise from different regions of the POMC precursor protein. britannica.com

α-MSH is a highly conserved tridecapeptide that plays a crucial role in skin pigmentation and also has functions related to appetite suppression and sexual arousal. wikipedia.orgwikipedia.org

β-MSH , a 22-amino acid peptide in humans, is also involved in regulating food intake. wikipedia.org

γ-MSH has been implicated in cardiovascular and renal functions, particularly in response to dietary sodium. nih.gov

These melanocortin peptides exert their effects by binding to a family of five G protein-coupled receptors, known as melanocortin receptors (MC1R to MC5R). oup.comresearchgate.net The differential expression of these receptors in various tissues and the varying affinities of the melanocortin peptides for these receptors contribute to their diverse physiological roles. oup.commdpi.com

Biogenesis and Post-Translational Processing of Melanocortins from POMC Precursor

Melanocortins are generated through a complex series of enzymatic cleavages of the POMC prohormone. researchgate.netbioscientifica.com This process is tissue-specific, meaning that the array of final peptide products can differ depending on the location of POMC expression. researchgate.net The primary enzymes responsible for this processing are prohormone convertases PC1/3 and PC2. researchgate.net

In the anterior pituitary, POMC is primarily cleaved by PC1/3 to produce ACTH and β-lipotropin (β-LPH). nih.gov In other tissues, such as the intermediate lobe of the pituitary and the hypothalamus, further processing by PC2 leads to the generation of α-MSH (from ACTH) and other peptides, including β-MSH (from β-LPH). nih.govconicet.gov.ar Additional post-translational modifications, such as N-acetylation and C-terminal amidation, can further modulate the biological activity of these peptides. frontiersin.org

Historical Context of Beta-Melanocyte-Stimulating Hormone and its Fragments

The role of the pituitary gland in pigmentation has been recognized for over a century. jamanetwork.com For a significant period, β-MSH was considered a primary pigmentary hormone in humans. jamanetwork.com However, subsequent research revealed that what was initially identified as human β-MSH was likely an artifact of the extraction process, and that the larger molecule, β-lipotropin (β-LPH), which contains the β-MSH sequence, is the actual circulating form. jamanetwork.com

Despite this, the study of β-MSH and its fragments has remained an active area of research. A notable discovery in this field was the isolation and characterization of a specific decapeptide from porcine hypothalami. nih.gov This peptide corresponds to the amino acid sequence 9-18 of porcine β-MSH, with a significant substitution: a tyrosine residue at the N-terminus (position 9) instead of the typical histidine found in other melanocortins. nih.gov This naturally occurring variant, termed β-[Tyr9]melanotropin-(9-18), has been synthesized and its biological properties investigated. nih.gov

Research Findings on Msh, beta, (9-18), tyr(9)-

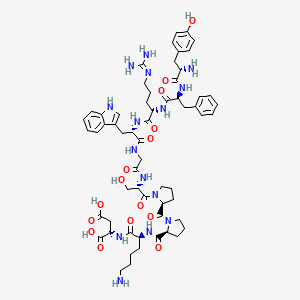

The specific compound "Msh, beta, (9-18), tyr(9)-" is a decapeptide with the amino acid sequence H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH. nih.gov This corresponds to the 9-18 fragment of porcine beta-melanotropin, with a tyrosine substitution at position 9. nih.gov

Biological Characterization

Initial studies on this decapeptide revealed that while it possesses the core tetrapeptide sequence (Phe-Arg-Trp-Gly) common to ACTH and α-MSH, its biological activity differs. nih.gov It was found to have weak MSH-like activity in a frog skin assay but lacked significant lipolytic activity. pnas.orgkarger.com

Subsequent research has focused on the effects of this peptide on the central nervous system. Studies have shown that β-[Tyr9]melanotropin-(9-18) can influence behavior and interact with neurotransmitter systems. For instance, it has been observed to potentiate apomorphine-induced stereotyped behavior in mice, suggesting an interaction with the dopaminergic system. karger.comnih.gov Further investigations have explored its effects on learning and memory, as well as its interaction with the analgesic effects of morphine. karger.comnih.gov

Synthesis and Structural Information

The decapeptide β-[Tyr9]melanotropin-(9-18) has been successfully synthesized using solid-phase methods. nih.gov This allows for the production of the peptide for research purposes and confirms its structure as determined from the isolated natural product. nih.govpnas.org

| Property | Value | Source |

|---|---|---|

| Amino Acid Sequence | H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH | nih.gov |

| Chemical Formula | C60H81N15O15 | novoprolabs.com |

| Molecular Weight | 1252.37 g/mol | novoprolabs.com |

| Theoretical pI | 9.72 | novoprolabs.com |

Structure

2D Structure

Properties

CAS No. |

75389-13-8 |

|---|---|

Molecular Formula |

C60H81N15O15 |

Molecular Weight |

1252.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C60H81N15O15/c61-23-7-6-15-41(54(84)73-45(59(89)90)30-50(79)80)70-56(86)47-17-9-25-74(47)58(88)48-18-10-26-75(48)57(87)46(33-76)68-49(78)32-67-52(82)44(29-36-31-66-40-14-5-4-13-38(36)40)72-53(83)42(16-8-24-65-60(63)64)69-55(85)43(28-34-11-2-1-3-12-34)71-51(81)39(62)27-35-19-21-37(77)22-20-35/h1-5,11-14,19-22,31,39,41-48,66,76-77H,6-10,15-18,23-30,32-33,61-62H2,(H,67,82)(H,68,78)(H,69,85)(H,70,86)(H,71,81)(H,72,83)(H,73,84)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

TZPGWLNPVFIJHD-XCLFSWKQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation of Beta Tyr9 Melanotropin 9 18 Decapeptide

Discovery and Source of the Decapeptide

A novel decapeptide, designated as Beta-[Tyr9]melanotropin-(9-18), was first isolated from acid extracts of porcine hypothalami. nih.govnih.govpnas.org The purification process involved several steps, beginning with gel filtration on Sephadex G-25 from an extract of 470,000 pig hypothalami. pnas.org Subsequent purification stages included chromatography on CM-cellulose, countercurrent distribution, chromatography on SE-Sephadex, and finally, partition chromatography to yield a highly purified peptide. pnas.org This discovery was significant as it identified a naturally occurring peptide with a previously unreported amino acid substitution in a key position relative to other known related hormones. nih.govpnas.org

Primary Amino Acid Sequence Analysis

The primary structure of the isolated decapeptide was determined through a combination of analytical techniques. The amino acid composition was established, indicating an integral ratio of constituent amino acids. pnas.org The precise sequence was elucidated using the Edman degradation method on the intact peptide and its tryptic digest. pnas.org This analysis revealed the primary amino acid sequence to be H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH. nih.govnih.govpnas.org The determined structure was later confirmed by synthesis of the decapeptide using solid-phase methods. nih.govpnas.org

Table 1: Amino Acid Sequence of Beta-[Tyr9]melanotropin-(9-18)

| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |

|---|---|---|

| 1 | Tyr | Y |

| 2 | Phe | F |

| 3 | Arg | R |

| 4 | Trp | W |

| 5 | Gly | G |

| 6 | Ser | S |

| 7 | Pro | P |

| 8 | Pro | P |

| 9 | Lys | K |

Structural Relationship to Beta-Melanocyte-Stimulating Hormone and Beta-Lipotropin

Beta-[Tyr9]melanotropin-(9-18) shares significant structural homology with other well-characterized pituitary hormones. nih.gov Specifically, its sequence from phenylalanine at position 2 to aspartic acid at position 10 is identical to the amino acid sequence 10-18 of porcine beta-melanocyte-stimulating hormone (β-MSH) and the sequence 50-58 of porcine beta-lipotropin (β-LPH). karger.com

Furthermore, the decapeptide contains a core tetrapeptide sequence, Phe-Arg-Trp-Gly, which is a common motif found in other melanocortins. nih.gov This same sequence corresponds to positions 7-10 in both corticotropin (B344483) (ACTH) and alpha-melanocyte-stimulating hormone (α-MSH). nih.govnih.gov This structural overlap suggests a potential evolutionary and functional relationship among these peptides, likely originating from a common precursor molecule, pro-opiomelanocortin (POMC). nih.govbachem.com The discovery of this decapeptide has led to suggestions that it may be a fragment of a yet larger prohormone related to β-LPH. nih.govnih.gov

Table 2: Sequence Comparison of Beta-[Tyr9]melanotropin-(9-18) and Related Peptides

| Peptide | Relevant Amino Acid Sequence | Corresponding Position |

|---|---|---|

| Beta-[Tyr9]melanotropin-(9-18) | Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp | 1-10 |

| Porcine β-MSH | His-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp | 9-18 |

| Porcine β-LPH | His-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp -Lys | 49-59 |

Distinctive Amino Acid Residues within the Decapeptide Sequence (e.g., Tyrosine at Position 9)

The most striking feature of Beta-[Tyr9]melanotropin-(9-18) is the presence of a tyrosine (Tyr) residue at its NH2-terminus. nih.gov This is a notable distinction from other related hormones like β-MSH, β-LPH, α-MSH, and ACTH, which all possess a histidine (His) residue in the corresponding position immediately preceding the common Phe-Arg-Trp-Gly sequence. nih.govpnas.orgkarger.com The occurrence of a natural peptide with a tyrosine residue in this specific site had not been previously reported, highlighting the unique nature of this decapeptide. nih.govnih.gov This substitution suggests a different enzymatic cleavage from a precursor molecule or the existence of a distinct precursor gene.

Implications of Unique Sequence Motifs for Biological Activity

The unique structural features of Beta-[Tyr9]melanotropin-(9-18) have implications for its biological function. The peptide exhibits MSH-like activity, as demonstrated in a frog skin test. karger.com However, it appears to lack direct hypophysiotropic effects on the secretion of ACTH, growth hormone (GH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH). karger.com

The presence of the core Phe-Arg-Trp-Gly sequence, shared with ACTH and MSH, is significant. This motif is often associated with the biological activities of melanocortins. karger.com Indeed, studies have shown that Beta-[Tyr9]melanotropin-(9-18) exerts effects on the central nervous system, including the ability to decrease morphine-induced analgesia, an effect similar to that of ACTH. karger.comnih.gov The substitution of tyrosine for histidine at the N-terminus may modulate its receptor binding affinity or specificity, leading to a distinct profile of biological actions compared to other melanocortins. nih.gov

Molecular Mechanisms of Action: Receptor Interactions and Signaling Pathways

Melanocortin Receptor Subtype Affinities and Selectivity Profiles

Detailed quantitative data on the binding affinity (Ki or IC50 values) and functional efficacy (EC50 values) of MSH, beta, (9-18), tyr(9)- at the five melanocortin receptor subtypes are not present in the current body of scientific literature. Therefore, a definitive profile of its receptor affinities and selectivity cannot be constructed. The following sections reflect this lack of specific data.

Interaction with Melanocortin 1 Receptor (MC1R)

Specific studies detailing the binding affinity and agonistic or antagonistic activity of MSH, beta, (9-18), tyr(9)- at the MC1R are not available.

Interaction with Melanocortin 3 Receptor (MC3R)

There is no available research that has specifically measured the binding or functional activity of MSH, beta, (9-18), tyr(9)- at the MC3R.

Interaction with Melanocortin 4 Receptor (MC4R)

The interaction of MSH, beta, (9-18), tyr(9)- with MC4R has not been characterized in dedicated binding or functional assays.

Interaction with Melanocortin 5 Receptor (MC5R)

Specific data on the affinity and functional effects of MSH, beta, (9-18), tyr(9)- at the MC5R are not documented in published research.

Lack of Interaction with Melanocortin 2 Receptor (MC2R)

While not explicitly tested for MSH, beta, (9-18), tyr(9)-, it is well-established that the MC2R is the receptor for Adrenocorticotropic hormone (ACTH) and generally does not bind to MSH or its fragments. Therefore, it is highly probable that MSH, beta, (9-18), tyr(9)- does not interact with MC2R.

Structure Activity Relationship Sar Studies of Beta Tyr9 Melanotropin 9 18 and Analogues

Identification of Core Pharmacophore Sequences (e.g., His-Phe-Arg-Trp)

Extensive research has identified the tetrapeptide sequence His-Phe-Arg-Trp as the primary pharmacophore for the biological activity of α-MSH and related peptides at the melanocortin receptors. nih.govmdpi.com This core sequence is essential for molecular recognition and activation of these receptors. nih.gov While Beta-[Tyr9]melanotropin-(9-18) features a tyrosine substitution at position 9, the fundamental importance of the preceding His-Phe-Arg sequence remains a cornerstone of its interaction with melanocortin receptors. The aromatic and basic residues within this core sequence are critical for establishing the necessary contacts with the receptor binding pocket.

Impact of Tyrosine Substitution at Position 9 on Receptor Interaction and Potency

The substitution of the native tryptophan with tyrosine at position 9 in melanotropin analogues has significant implications for receptor interaction and potency. While much of the literature focuses on modifications of the original Trp9, these studies underscore the critical role of an aromatic residue at this position for receptor binding and activation.

Topographical constraints introduced at position 9, for instance through the incorporation of a methyl group at the beta-carbon of Trp9 in a superpotent cyclic alpha-melanotropin analogue, have been shown to lead to differential potencies and prolonged biological activities. nih.gov These findings highlight the sensitivity of the melanocortin receptors to the precise orientation and nature of the aromatic side chain at this position. The substitution with tyrosine, another large aromatic amino acid, is therefore expected to significantly influence the ligand's binding affinity and efficacy by altering the specific hydrophobic and potential hydrogen-bonding interactions within the receptor's binding pocket.

Analysis of N-terminal and C-terminal Modifications

Modifications at the N-terminus and C-terminus of melanotropin peptides are common strategies to enhance their stability and biological activity. sigmaaldrich.com N-terminal acetylation, for instance, removes the positive charge of the N-terminal amine group, which can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases. creative-peptides.com This modification can also mimic the structure of native proteins. sigmaaldrich.com

Similarly, C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group. sigmaaldrich.com This modification not only enhances stability by preventing degradation by carboxypeptidases but can also be crucial for receptor binding and agonist activity in some melanocortin analogues. Aromatic amino acid substitutions at the N-terminus of cyclic melanotropin peptides have also been explored to enhance receptor selectivity. nih.govnih.gov

Table 1: Common N-terminal and C-terminal Modifications and Their Effects

| Modification | Location | General Effect on Peptide |

| Acetylation | N-terminus | Increased stability against enzymatic degradation, mimics native proteins. sigmaaldrich.comcreative-peptides.com |

| Amidation | C-terminus | Increased stability against enzymatic degradation, neutralizes negative charge. sigmaaldrich.com |

| Aromatic Amino Acid Substitution | N-terminus | Can lead to enhanced receptor selectivity. nih.govnih.gov |

Influence of Stereochemical Inversions on Activity

The stereochemistry of the amino acid residues within melanotropin peptides plays a pivotal role in their biological activity and receptor selectivity. Studies on conformationally constrained melanotropin analogues have demonstrated the importance of ligand stereochemistry at positions 5, 7, and 9 for agonist binding affinity. nih.gov

For example, the substitution of L-amino acids with their D-isomers can have profound effects. The peptide Ac-Nle-c[Asp-His-Phe-Arg-D-Trp9-Ala-Lys]-NH2 showed a significant 78-fold differentiation in binding affinity between the human MC1R and MC4R. nih.gov Furthermore, the presence of D-Phe7 was found to be important for high binding potency at the hMC3R and hMC5R. nih.gov In contrast, inversion of the stereochemistry of Asp5 to D-Asp5 resulted in a loss of binding affinity at the hMC3R and hMC5R, suggesting that the chirality at this position is crucial for maintaining the structural integrity of the peptide's conformation necessary for receptor interaction. nih.gov

These findings underscore that stereochemical inversions can be a powerful tool to modulate the pharmacological profile of melanotropin analogues, leading to more receptor-selective ligands.

Rational Design Principles for Peptide Analogues and Mimetics

The rational design of peptide analogues and mimetics of Beta-[Tyr9]melanotropin-(9-18) aims to develop compounds with improved potency, selectivity, and stability. This process often involves a combination of computational chemistry and experimental studies.

Key principles in this design process include:

Pharmacophore-based design: Utilizing the known core pharmacophore (His-Phe-Arg-Trp/Tyr) as a template for designing novel molecules.

Conformational constraint: Introducing structural constraints, such as cyclization, to lock the peptide into a bioactive conformation. This can lead to increased potency and receptor selectivity.

Stereochemical modifications: As discussed previously, the strategic introduction of D-amino acids can enhance stability and modulate receptor selectivity.

Bioisosteric replacement: Replacing certain amino acid residues with non-natural amino acids or other chemical moieties to improve pharmacokinetic properties or receptor interaction.

Chimeric receptor studies: Using hybrid receptors to identify the specific receptor domains responsible for ligand binding and activation, which can guide the design of more selective ligands.

Through these principles, it has been possible to develop highly potent and selective agonists for specific melanocortin receptors.

Conformational Constraints and Cyclic Analogues in SAR Optimization

Introducing conformational constraints through cyclization is a widely used and effective strategy in the optimization of melanotropin analogues. researchgate.net Cyclic peptides generally exhibit greater stability against enzymatic degradation and often have higher receptor affinity and selectivity compared to their linear counterparts. nih.gov

Different methods of cyclization have been explored, including:

Lactam bridges: Forming an amide bond between the side chains of acidic and basic amino acids, such as Asp and Lys. This was successfully employed in the development of the potent analogue MT-II. nih.gov

Disulfide bridges: Creating a covalent bond between two cysteine residues.

Metal coordination: Using metal ions to cyclize the peptide, which can also serve to stabilize a specific bioactive conformation. nih.gov

These strategies reduce the conformational flexibility of the peptide, which can pre-organize it into a conformation that is favorable for receptor binding. The size and position of the cyclic ring are critical parameters that are optimized to achieve the desired pharmacological profile. researchgate.net Backbone cyclization, which involves linking atoms in the peptide backbone, is another approach that can impose conformational constraints without directly involving the side chains that are crucial for biological activity. nih.gov

Investigative Methodologies and Advanced Characterization Techniques

Peptide Synthesis Strategies for Beta-[Tyr9]melanotropin-(9-18) and its Derivatives

The chemical synthesis of Beta-[Tyr9]melanotropin-(9-18), a decapeptide with the amino acid sequence H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH, is achieved through established methodologies in peptide chemistry. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the laboratory-scale synthesis of Beta-[Tyr9]melanotropin-(9-18) and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The pioneering work of Schally and colleagues described the synthesis of this decapeptide using solid-phase methods. nih.gov

The general SPPS cycle consists of the following steps:

Resin Selection and First Amino Acid Attachment: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker. For the synthesis of a C-terminal carboxylic acid peptide like Beta-[Tyr9]melanotropin-(9-18), a resin such as a Wang or Merrifield resin is appropriate. The C-terminal amino acid, Aspartic acid (Asp), is first attached to this resin.

Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) group. This group is removed in a deprotection step to allow for the coupling of the next amino acid.

Coupling: The next N-terminally protected amino acid in the sequence is activated and then coupled to the free N-terminus of the resin-bound peptide. This process is repeated for each amino acid in the sequence (Lys, Pro, Pro, Ser, Gly, Trp, Arg, Phe, Tyr).

Cleavage: Once the entire peptide chain is assembled, it is cleaved from the resin support. In the original synthesis, hydrogen fluoride (B91410) (HF) was used for cleavage. nih.gov Modern methods often employ a cocktail of reagents, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive amino acid side chains during this process.

Throughout the synthesis, the reactive side chains of the amino acids (e.g., the Lys amine group, the Arg guanidinium (B1211019) group, the Ser hydroxyl group, the Tyr hydroxyl group, and the Asp carboxyl group) are protected with permanent protecting groups that are resistant to the conditions of N-terminal deprotection but are removed during the final cleavage step.

Following cleavage from the solid support, the crude synthetic peptide is a mixture containing the desired product along with various impurities such as truncated or deletion sequences. Therefore, a robust purification and analysis protocol is essential to obtain a highly pure product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for the purification of Beta-[Tyr9]melanotropin-(9-18). This method separates the peptide from impurities based on its hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). The peptide is then eluted with a gradient of increasing organic solvent, typically acetonitrile, in water, both containing an ion-pairing agent like TFA. The fractions are collected, and those containing the pure peptide are pooled and lyophilized. The purity of the final product is also assessed by analytical RP-HPLC, with commercial suppliers of this peptide reporting purities of over 95%. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide, which is then analyzed to determine its mass-to-charge ratio. The experimentally determined molecular weight should match the theoretical calculated mass of Beta-[Tyr9]melanotropin-(9-18), which is approximately 1252.37 g/mol . nih.gov

In Vitro Pharmacological Assays

To understand the biological activity of Beta-[Tyr9]melanotropin-(9-18), a series of in vitro pharmacological assays are employed. These assays investigate the peptide's interaction with its potential targets, the melanocortin receptors (MCRs), and its subsequent effects on cellular signaling and function.

Receptor binding assays are used to determine the affinity of Beta-[Tyr9]melanotropin-(9-18) for the different subtypes of melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). These assays typically use cell membranes prepared from cell lines engineered to express a specific receptor subtype.

In a competition binding assay , a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide, Beta-[Tyr9]melanotropin-(9-18). The ability of the test peptide to displace the radiolabeled ligand from the receptor is measured. From this data, the concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. This value can then be used to calculate the binding affinity (Ki) of the peptide for the receptor.

Functional assays are essential to determine whether the binding of Beta-[Tyr9]melanotropin-(9-18) to a melanocortin receptor results in a cellular response, and whether it acts as an agonist (activator) or an antagonist (blocker).

cAMP Accumulation Assays: Melanocortin receptors, with the exception of MC2R which requires a coreceptor, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). To assess agonist activity, cells expressing a specific MCR subtype are incubated with varying concentrations of Beta-[Tyr9]melanotropin-(9-18), and the resulting change in intracellular cAMP levels is measured. A dose-dependent increase in cAMP indicates agonist activity, from which an EC₅₀ value (the concentration that produces 50% of the maximal response) can be calculated. To test for antagonist activity, the peptide is co-incubated with a known MCR agonist (like α-MSH), and its ability to inhibit the agonist-induced cAMP production is measured, yielding an IC₅₀ value.

Reporter Gene Assays: These assays provide another method to measure receptor activation. Cells are co-transfected with the gene for a specific MCR and a reporter gene (e.g., luciferase) linked to a cAMP-responsive element (CRE). If the test peptide activates the receptor and increases cAMP levels, this will trigger the expression of the reporter gene, which can be quantified by measuring the light output from the luciferase reaction.

Similar to the receptor binding data, specific functional data from cAMP accumulation or reporter gene assays for Beta-[Tyr9]melanotropin-(9-18) are not available in the current body of scientific literature.

Melanocortin peptides are known to regulate skin pigmentation by stimulating melanogenesis in melanocytes. A key rate-limiting enzyme in this process is tyrosinase. Therefore, the effect of Beta-[Tyr9]melanotropin-(9-18) on tyrosinase activity is a relevant measure of its potential melanotropic function.

These assays are typically performed using cultured melanoma cells, such as the B16 mouse melanoma cell line, which are known to respond to melanotropins. The cells are treated with the peptide, and after a specific incubation period, cell lysates are prepared. The tyrosinase activity in the lysate is then measured, often by monitoring the rate of conversion of a substrate like L-DOPA to dopachrome, which can be quantified spectrophotometrically.

A study by Lande and colleagues in 1981 investigated the melanotropic activity of various peptides, including a closely related compound, porcine β-MSH-(9-18), in a mouse melanoma cell culture system. Their findings are summarized in the table below.

| Peptide | Molar Concentration for Half-Maximal Stimulation of Tyrosinase Activity |

|---|---|

| β-MSH | 1 ± 2 x 10⁻⁹ M |

| α-MSH | 1 ± 2 x 10⁻⁸ M |

| ACTHp | 1 ± 2 x 10⁻⁷ M |

| Beta p 9-18-MSH | No activity at concentrations as high as 10⁻⁵ M |

The research indicated that porcine β-MSH-(9-18) did not exhibit any stimulatory activity on tyrosinase in this mammalian cell model, even at high concentrations. This suggests that this C-terminal fragment of β-MSH, and by extension, the Beta-[Tyr9]melanotropin-(9-18) variant, is unlikely to be a direct stimulator of melanogenesis.

Computational and Biophysical Approaches

Computational and biophysical methods provide atomic-level insights into how Msh, beta, (9-18), tyr(9)- interacts with its target receptors, guiding the design of new analogues with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net For Msh, beta, (9-18), tyr(9)-, docking simulations are performed using a 3D model of a melanocortin receptor (e.g., MC4R). The simulation places the peptide into the receptor's binding pocket in various conformations, and scoring functions are used to estimate the binding affinity of each pose. researchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to refine the docked complex and study its behavior over time. researchgate.netcbpf.br MD simulations model the movement of every atom in the peptide-receptor complex, providing a dynamic view of the interaction. nih.gov These simulations can reveal:

The stability of the peptide within the binding pocket.

Key hydrogen bonds and hydrophobic interactions that stabilize the complex.

Conformational changes in both the ligand and the receptor upon binding.

For example, MD simulations have been used to study the interaction of β-MSH with the MC4R, calculating parameters like root mean square deviation (RMSD) to assess the stability of the complex and calculating the binding free energy. researchgate.net

Until the recent availability of high-resolution cryo-EM and X-ray crystal structures, models of melanocortin receptors were largely based on homology modeling, using the structure of related G-protein coupled receptors like rhodopsin as a template. nih.govacs.org These models are crucial for performing the molecular docking and dynamics simulations described above.

These computational models are used to predict specific interactions between amino acid residues of the ligand and the receptor. nih.gov For MSH peptides, a conserved 'HFRW' sequence is known to be critical for activity. nih.govfrontiersin.org Modeling studies can predict how the side chains of these residues interact with specific residues in the transmembrane helices of the receptor. For instance, models have predicted that the Arginine (Arg) residue of the MSH pharmacophore forms charge-charge interactions with acidic residues (Aspartic acid) in transmembrane helices 2 and 3 of the receptor. nih.govfrontiersin.org The aromatic side chains of Phenylalanine (Phe) and Tryptophan (Trp) are predicted to fit into a hydrophobic pocket formed by residues in other transmembrane helices. nih.govnih.gov These predictions help explain experimental data from mutagenesis studies and guide the rational design of new peptides with altered selectivity or potency.

Spectroscopic Techniques for Structural Characterization

The definitive structural elucidation of peptides such as Msh, beta, (9-18), tyr(9)- relies on a suite of advanced spectroscopic techniques. While specific studies detailing the complete spectroscopic analysis of this particular decapeptide are not extensively published, the characterization would follow established methodologies for peptides of similar size and complexity. The primary goals of such analyses are to confirm the amino acid sequence, determine the precise molecular mass, and characterize its three-dimensional structure and conformational dynamics.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for purifying the peptide and confirming its homogeneity. Following purification, mass spectrometry (MS) is employed to verify the molecular weight of the peptide with high accuracy. Tandem mass spectrometry (MS/MS) would be used to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. mdpi.com For a decapeptide like Msh, beta, (9-18), tyr(9)-, a combination of one-dimensional and two-dimensional NMR experiments would be performed. Techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign proton resonances to specific amino acid residues and to detect protons that are close in space (typically <5 Å), respectively. mdpi.com The distance restraints derived from NOESY data are crucial for calculating the peptide's conformational ensemble. mdpi.com Additional NMR methods, including the measurement of residual dipolar couplings (RDCs), can provide long-range orientational information, further refining the structural model. mdpi.com

Infrared (IR) spectroscopy can provide valuable information about the peptide's secondary structure. The amide I band in the IR spectrum is particularly sensitive to the peptide backbone conformation, allowing for the identification of structures such as β-sheets, helices, and random coils. nih.gov

Preclinical In Vivo Models for Biological Evaluation

The neurotropic properties of Msh, beta, (9-18), tyr(9)- have been investigated in various rat models to assess its influence on learning, memory, and general activity. These studies demonstrate that the peptide has distinct effects on different behavioral paradigms.

In passive avoidance tasks, where an animal learns to avoid a negative stimulus, intracerebroventricular administration of Msh, beta, (9-18), tyr(9)- before the trial was shown to facilitate the acquisition of the behavior. However, it did not appear to affect the retention of the memory when given after the trial or before retention testing. frontiersin.org

The peptide's effect on active avoidance behavior, where an animal learns to perform an action to avoid a negative stimulus, has also been characterized. Studies consistently show that Msh, beta, (9-18), tyr(9)- delays the extinction of active avoidance behavior, meaning the learned response persists longer even after the negative stimulus is removed. frontiersin.orgnovoprolabs.com This suggests an influence on memory consolidation or retrieval processes. One study found that this inhibition of extinction involves beta-adrenergic receptors, as the effect was diminished by the beta-blocker propranolol. novoprolabs.com

Open-field tests are used to assess locomotor activity and exploratory behavior. Following administration of Msh, beta, (9-18), tyr(9)-, rats exhibited increased ambulation and rearing activity. frontiersin.orgnovoprolabs.com This indicates a stimulatory effect on general motor activity. The mechanisms mediating the effects on open-field activity appear to be different from those influencing avoidance behavior, as they were not affected by either muscarinic or beta-adrenergic blockers. novoprolabs.com

Table 1: Summary of Neurobehavioral Effects of Msh, beta, (9-18), tyr(9)- in Rat Models

| Behavioral Paradigm | Specific Test | Observed Effect | Reference |

|---|---|---|---|

| Passive Avoidance | Acquisition | Facilitated | frontiersin.org |

| Passive Avoidance | Retention | Ineffective | frontiersin.org |

| Active Avoidance | Extinction | Delayed / Inhibited | frontiersin.orgnovoprolabs.com |

| Locomotor Activity | Open-Field Ambulation | Increased | frontiersin.orgnovoprolabs.com |

| Exploratory Behavior | Open-Field Rearing | Increased | frontiersin.org |

While direct studies evaluating the anti-inflammatory properties of the specific fragment Msh, beta, (9-18), tyr(9)- are limited, the broader family of melanocortins, including the parent peptide β-melanocyte-stimulating hormone (β-MSH), possesses known anti-inflammatory and immunomodulatory effects. frontiersin.org These effects are generally independent of glucocorticoid action and are mediated through melanocortin receptors expressed on immune and other peripheral cells. frontiersin.org

Melanocortins like α-MSH have been shown to be effective in a wide range of animal models of inflammation, including fever, contact dermatitis, vasculitis, and inflammatory bowel disease. researchgate.net They typically exert their anti-inflammatory actions by suppressing the expression of proinflammatory cytokines such as TNF-α and various interleukins. frontiersin.org

Notably, research into neuroinflammation has highlighted the potential role of β-MSH. In an acute mouse model of neuroinflammation induced by lipopolysaccharide (LPS), β-MSH was found to be the most potent among several tested melanocortins at reducing the increase in brain nitric oxide, a key inflammatory mediator. frontiersin.org This suggests that the parent peptide of Msh, beta, (9-18), tyr(9)- has significant anti-inflammatory activity within the central nervous system. Further investigation would be required to determine if this specific decapeptide fragment retains the anti-inflammatory capabilities of the full β-MSH sequence.

The therapeutic potential of any peptide is critically dependent on its in vivo stability and pharmacokinetic profile. Peptides are generally susceptible to rapid degradation by proteases in plasma and tissues, which can lead to a short biological half-life and limited bioavailability. Therefore, assessing these parameters in animal systems is a crucial step in preclinical evaluation.

Pharmacokinetic studies typically involve administering the peptide to an animal model and then measuring its concentration in plasma and various tissues over time. Key parameters derived from these studies include absorption, distribution, metabolism, and excretion (ADME), which together determine the peptide's half-life, clearance rate, and volume of distribution.

While the biological activity of Msh, beta, (9-18), tyr(9)- has been demonstrated in neurobehavioral studies, specific pharmacokinetic and in vivo stability data for this peptide fragment were not identified in the reviewed literature. Such studies would be necessary to understand its disposition in the body, including its ability to cross the blood-brain barrier, its rate of degradation, and its primary clearance mechanisms. This information is essential for correlating administered doses with observed biological effects and for designing potential therapeutic applications.

Emerging Research Directions and Future Perspectives

Exploration of Novel Melanocortin Receptor Ligands and Their Pharmacologies

The melanocortin system, with its five distinct G protein-coupled receptors (MC1R-MC5R), governs a wide array of physiological functions, from pigmentation and inflammation to energy homeostasis and sexual function. benthamscience.comwikipedia.org A primary challenge in harnessing this system's therapeutic potential lies in the non-selective nature of its endogenous ligands, such as α-, β-, and γ-melanocyte-stimulating hormones (MSH), which can interact with multiple receptor subtypes. nih.govmdpi.com This lack of selectivity has spurred intensive research into the design and discovery of novel ligands with tailored receptor affinity and activity profiles.

The core pharmacophore for MC1R, MC3R, MC4R, and MC5R is the amino acid sequence -His-Phe-Arg-Trp-. nih.govnih.gov Research efforts have focused on modifying this central motif and the surrounding peptide structure to create new agonists and antagonists. nih.gov For instance, the development of MT-II and SHU9119 were pivotal achievements, providing potent, albeit non-selective, tools for in vivo and in vitro studies. mdpi.comnih.gov MT-II acts as a potent agonist at several MCRs, while SHU9119 is a powerful antagonist at the neural MC3R and MC4R, and an agonist at MC1R and MC5R. mdpi.com

Recent strategies have explored animal-derived macrocyclic, disulfide-rich peptide scaffolds as a basis for designing new ligands. acs.orgnih.gov This "molecular grafting" approach involves incorporating the melanocortin pharmacophore sequence onto a stable, natural peptide framework. acs.org This has led to the development of potent MC4R agonists with increased selectivity over other melanocortin receptors, highlighting the potential of these scaffolds for creating functionally selective pharmacological probes. acs.orgnih.gov Another approach involves creating chimeric peptides, which has resulted in the identification of ligands with unique activity profiles, such as being a potent agonist at MC4R while acting as an antagonist at MC3R and MC5R. nih.gov

The table below summarizes the pharmacological profiles of key representative melanocortin receptor ligands.

| Ligand | Receptor Target(s) | Activity Profile | Key Finding |

| α-MSH | MC1R, MC3R, MC4R, MC5R | Agonist | Endogenous, non-selective ligand. nih.gov |

| MT-II | MC1R, MC3R, MC4R, MC5R | Agonist | Potent, non-selective synthetic agonist used widely as a research probe. mdpi.comnih.gov |

| SHU9119 | MC3R, MC4R | Antagonist | Potent antagonist at neural MCRs, used to study energy homeostasis. mdpi.comnih.gov |

| MC1R, MC5R | Agonist | ||

| Pr4LP1 & Ar3LP1 | MC4R | Agonist | Novel agonists designed from animal-derived scaffolds with high potency and selectivity for MC4R. acs.org |

Development of Highly Selective Melanocortin Receptor Probes

A significant hurdle in fully understanding the distinct biological roles of each melanocortin receptor subtype is the scarcity of highly selective ligands. nih.gov While MC4R has been a major target for anti-obesity drug development, the specific functions of other receptors, particularly MC3R and MC5R, remain less defined due to a lack of suitable pharmacological tools. benthamscience.comnih.gov Consequently, a major research focus is the development of receptor-selective probes—agonists and antagonists that interact with only one MCR subtype.

The development of such probes is crucial for clarifying the enigmatic roles of receptors like MC3R, which has been implicated in energy homeostasis, food anticipatory activity, and motivation for food rewards. nih.gov The creation of MC3R-selective ligands would allow researchers to dissect its functions separately from the closely related MC4R. nih.gov Similarly, highly selective agonists and antagonists for MC5R are advancing our understanding of its role in regulating exocrine gland secretions, immune responses, and inflammation. nih.govresearchgate.net

Strategies to achieve selectivity include:

Cyclization: Constraining the peptide backbone through cyclization, often via lactam bridges, can lock the ligand into a conformation that is preferred by a specific receptor subtype. nih.gov

Amino Acid Substitution: Replacing specific amino acids within the peptide sequence, particularly at the N-terminal position or within the core pharmacophore, can dramatically alter receptor selectivity. nih.govnih.gov

Scaffold-Based Design: Utilizing novel, stable scaffolds, such as those derived from antimicrobial peptides, provides a new platform for building selective ligands. acs.org

Click Chemistry: This modern synthetic approach has been used to create libraries of cyclized peptides, leading to the identification of novel, potent, and selective MC4R agonists. acs.org

These efforts have begun to yield promising results, including the identification of ligands with over 5,000-fold selectivity for the mouse MC3R over the MC4R. nih.gov Such probes are invaluable for in vivo studies to delineate the precise physiological contributions of each receptor. nih.gov

Mechanistic Insights into Receptor Activation and Signal Transduction

Melanocortin receptors, as members of the G protein-coupled receptor (GPCR) family, initiate intracellular signaling cascades upon ligand binding. nih.gov A deeper understanding of these mechanisms is essential for designing drugs with specific downstream effects. All five MCRs are known to couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov However, the signaling story is far more complex.

Recent research has revealed that MCRs can also couple to other G proteins, including Gi/o and Gq, and can activate G protein-independent pathways involving β-arrestins. nih.govmdpi.com This leads to a diversity of cellular responses beyond the canonical cAMP/PKA pathway, including the modulation of phosphoinositide 3-kinase (PI3K) and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov

Key mechanistic insights include:

Biased Signaling: Different ligands binding to the same receptor can preferentially activate one signaling pathway over another. This phenomenon, known as biased agonism, has been observed for MCRs. mdpi.comresearchgate.net For example, the endogenous antagonist AgRP, while acting as an inverse agonist on the Gs-cAMP pathway, can function as an agonist in other pathways, such as activating Gi/o-proteins. mdpi.com This opens the possibility of developing "functionally selective" drugs that trigger only the desired therapeutic response.

Structural Basis of Activation: High-resolution structures of MC4R in complex with different peptide and small-molecule agonists have provided unprecedented insight into ligand recognition and the conformational changes that lead to receptor activation and G-protein coupling. umanitoba.cabiorxiv.org These structures reveal conserved binding modes for peptide agonists and distinct recognition sites for small molecules, explaining the basis for subtype selectivity. umanitoba.ca

Role of Accessory Proteins: The function of MCRs can be modulated by accessory proteins. The best-known example is the melanocortin-2 receptor accessory protein (MRAP), which is essential for the function of MC2R. researchgate.net Its paralog, MRAP2, is expressed in the brain and has been linked to the regulation of MC4R signaling and energy homeostasis. mdpi.com

The table below outlines the primary signaling pathways associated with melanocortin receptors.

| Receptor | Primary G Protein Coupling | Other Known Pathways | Key Function(s) |

| MC1R | Gs | Ca²⁺ mobilization | Pigmentation, Anti-inflammation nih.gov |

| MC2R | Gs | - | Steroidogenesis wikipedia.org |

| MC3R | Gs, Gi/o | ERK1/2 | Energy Homeostasis, Autoregulation nih.govnih.gov |

| MC4R | Gs, Gi/o, Gq | ERK1/2, β-arrestin, Kir7.1 channel | Energy Homeostasis, Sexual Function nih.govnih.govmdpi.com |

| MC5R | Gs | Ca²⁺ mobilization, ERK1/2 | Exocrine Secretion nih.govnih.gov |

Application of Advanced Synthetic and Computational Methods in Peptide Design

The design of novel melanocortin ligands has been significantly accelerated by the integration of advanced synthetic and computational techniques. These methods allow for more rational, structure-based design and the efficient exploration of vast chemical space. arizona.eduepochjournals.com

Synthetic Methods: Modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), which allows for the efficient and modular construction of peptide analogues. nih.govnih.gov This is often combined with sophisticated chemical strategies to introduce specific structural constraints or unnatural amino acids. For example, the development of a general methodology for synthesizing anti-β-substituted γ,δ-unsaturated amino acids provides new building blocks for creating peptidomimetics with novel conformations and properties. arizona.edu The use of click chemistry to mediate peptide cyclization is another powerful tool for generating diverse libraries of constrained peptides for screening. acs.org

Computational Methods: Computational approaches are becoming indispensable for predicting and understanding peptide-receptor interactions. epochjournals.comfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of a ligand binding to its receptor over time. epochjournals.comnih.gov This can reveal the molecular basis for why one peptide acts as an agonist while another acts as an antagonist. nih.govacs.org For example, simulations have suggested that agonist binding may induce a specific rotational movement in a key transmembrane helix of the receptor, a movement not induced by antagonists. nih.gov

Molecular Docking: These techniques predict the preferred binding orientation of a ligand to its receptor, helping to identify key interactions that determine binding affinity. epochjournals.com

Computer-Assisted Molecular Modeling (CAMM): In conjunction with biophysical data from techniques like 2D NMR, CAMM can be used to determine the three-dimensional structure of peptides in solution, providing insights into the conformations responsible for biological activity. nih.gov

These computational tools, increasingly augmented by machine learning and artificial intelligence, enable a more rational design cycle, where peptides are designed in silico, synthesized, and then tested, with the experimental results feeding back to refine the computational models. epochjournals.com

Role of Beta-[Tyr9]melanotropin-(9-18) in Endogenous Regulatory Systems

Beta-[Tyr9]melanotropin-(9-18) is a decapeptide that was first isolated from pig hypothalami. novoprolabs.comneurotree.org Its sequence is H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH. novoprolabs.com While it is a fragment of β-MSH, its specific endogenous role and receptor interactions are subjects of ongoing investigation. Pharmacological studies have revealed that this peptide can modulate various central nervous system activities, often interacting with other neurotransmitter systems.

Research findings indicate that Beta-[Tyr9]melanotropin-(9-18) can influence:

Pain Perception: When administered intracerebroventricularly (ICV) in rats, the peptide itself shows no analgesic properties but is capable of decreasing morphine-induced analgesia. nih.govmiami.edu This suggests an interaction with endogenous opioid pathways.

Dopaminergic Systems: Several studies point to a link between Beta-[Tyr9]melanotropin-(9-18) and dopaminergic pathways. The peptide's effects on the extinction of active avoidance reflexes and on open-field activity in rats were partially blocked by the dopamine (B1211576) receptor antagonist haloperidol. nih.gov Furthermore, the peptide was found to enhance apomorphine-induced stereotyped behaviors and showed a tendency to increase dopamine release from striatal slices, suggesting that the striatal dopamine system is involved in its behavioral actions. nih.gov Its effects on open-field activity are partially similar to those of amphetamine. nih.gov

Learning and Memory: The peptide has been shown to influence avoidance behaviors. ICV administration inhibited the extinction of active avoidance behavior and increased passive avoidance latency in rats, suggesting an effect on memory consolidation or retrieval. nih.gov Studies targeting the nucleus accumbens septi (NAS) suggest this brain region is involved in the peptide's effect on active avoidance but not its effects on passive avoidance memory. nih.gov

While these studies demonstrate clear pharmacological activity within the central nervous system, the precise endogenous function of Beta-[Tyr9]melanotropin-(9-18) and the specific receptors through which it mediates these effects remain to be fully elucidated. Its interactions with dopaminergic and opioid systems suggest it may play a modulatory role in complex behaviors related to motivation, reward, and response to stress.

Q & A

Q. How should researchers present dose-dependent effects of Msh, beta, (9-18), tyr(9)- in manuscripts?

- Methodological Answer : Use tables to summarize EC₅₀ values, confidence intervals, and statistical significance (e.g., ANOVA with post-hoc tests). Figures should show sigmoidal curves with error bars (SEM) and insets for structural/functional data. Reference raw data in supplementary materials, adhering to journal guidelines for reproducibility (e.g., MIAPE standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.